Chlormadinon

Description

Historical Context of Chlormadinone (B195047) Discovery and Early Academic Investigations

The development of chlormadinone is rooted in the broader advancements in steroid chemistry that characterized the mid-20th century. Following the initial synthesis of other progesterone (B1679170) derivatives, chlormadinone acetate (B1210297) emerged as a novel compound with distinct properties. wikipedia.org

Chlormadinone acetate (CMA) was first discovered and described in 1959, with its initial synthesis reported in 1961. wikipedia.orgnih.gov It was developed as part of a wave of synthetic progestin research that followed the creation of 17-acetoxyprogesterone (B10779386) in 1954 and medroxyprogesterone (B1676146) acetate in 1957. wikipedia.orgnih.gov The unesterified parent compound, chlormadinone, was never marketed for clinical use; research and application have focused on its acetate ester, CMA. wikipedia.org Early research paradigms centered on its use as a progestogen-only contraceptive, with studies in the 1960s exploring its local effects on the endometrium and cervical mucus. taylorandfrancis.com Initial investigations in animal models sought to characterize its fundamental biological activities, such as its effects on pregnancy and fetal development in rats. nih.gov Over time, the focus of research expanded from observing systemic hormonal effects to investigating its specific molecular interactions and mechanisms of action, particularly after its antiandrogenic properties were identified. wikipedia.org

The scientific understanding of chlormadinone's biological activity has evolved considerably since its discovery. Initially characterized by its potent progestogenic effect—approximately one-third higher than that of progesterone—its activity was assessed in classic animal models, such as maintaining pregnancy in rats and rabbits. nih.govoup.com A significant milestone in understanding its profile was the description of its antiandrogenic activity in 1966. wikipedia.org This dual activity distinguishes it from many other progestins.

Subsequent research has refined the understanding of its mechanism. Chlormadinone acetate is a potent agonist of the progesterone receptor (PR) and an antagonist of the androgen receptor (AR). wikipedia.orgnih.gov Its anti-androgenic effect is attributed to two primary mechanisms: competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) to the AR, and inhibiting the activity of the 5α-reductase enzyme. nih.govresearchgate.net Due to its strong progestogenic activity, it also exerts antigonadotropic effects by providing negative feedback on the secretion of gonadotropins, which in turn suppresses ovarian and adrenal androgen production. wikipedia.orgresearchgate.netpatsnap.com Further studies have indicated it possesses weak glucocorticoid activity. wikipedia.org

Methodological Advancements Driving Chlormadinone Research

Progress in analytical chemistry and the development of more complex preclinical models have been crucial in advancing the scientific investigation of chlormadinone.

The ability to accurately detect and quantify chlormadinone and its metabolites in biological and environmental samples has been critical for research. Methodological advancements have moved from less specific techniques to highly sensitive and precise methods, enabling detailed pharmacokinetic studies and ultra-trace level monitoring.

Table 1: Evolution of Analytical Techniques in Chlormadinone Studies

| Technique | Description | Application in Chlormadinone Research |

|---|---|---|

| Spectrophotometry & Thin-Layer Chromatography (TLC) | Early methods using infra-red and ultra-violet absorption spectrophotometry were used for identification, while TLC was used to assess purity. nih.govlgcstandards.com | Provided foundational methods for the initial identification and purity assessment of the compound. nih.govlgcstandards.com |

| High-Performance Liquid Chromatography (HPLC) | A technique that separates, identifies, and quantifies components in a mixture with high resolution. | Used for the routine analysis and purity assay of chlormadinone acetate. nih.govbdg.co.nz |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique combining liquid chromatography with mass spectrometry. | Enables the confirmatory analysis and quantification of chlormadinone acetate at very low concentrations in complex matrices like bovine plasma and surface water. nih.govrsc.org |

Preclinical models have been essential for characterizing the biological profile of chlormadinone, from its systemic effects to its molecular interactions.

Table 2: Sophisticated Preclinical Models in Chlormadinone Investigation

| Model Type | Description | Contribution to Chlormadinone Research |

|---|---|---|

| In vivo Animal Models | Studies conducted in living organisms such as rats, rabbits, and dogs to assess systemic physiological effects. | Used to establish progestational activity, effects on pregnancy, ovulation inhibition, and anti-fertility effects. nih.govoup.com Early carcinogenicity testing was also performed in mice, rats, and dogs. inchem.org |

| In vitro Cell Culture Systems | Studies using cells grown in a controlled laboratory environment to investigate cellular and molecular mechanisms. | Employed to study the effects of chlormadinone acetate on specific cell types, such as human dental pulp cells, and to investigate its binding affinity and activity at various steroid hormone receptors. researchgate.netresearchgate.net |

| Genetically Engineered Models | The use of genetically modified organisms to study the function of specific genes or proteins. | While not detailed in the provided context for chlormadinone specifically, such models are a cornerstone of modern steroid receptor research for dissecting the roles of individual receptors (e.g., PR, AR) in mediating hormonal effects. |

Conceptual Framework for Investigating Steroid Hormone Receptor Modulators

The study of chlormadinone is situated within the broader conceptual framework of steroid hormone receptor modulators. These receptors, including those for estrogens, progesterone, androgens, glucocorticoids, and mineralocorticoids, belong to a superfamily of ligand-activated transcription factors. researchgate.netphysiology.org They share a common mechanism of action: translating a small-molecule hormonal signal into changes in gene expression and cellular function. researchgate.net

Steroid hormones typically bind to these intracellular receptors, causing a conformational change that allows the receptor-ligand complex to bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. scielo.brglowm.com This binding initiates the recruitment of co-regulator proteins and the general transcription machinery, ultimately modulating (inducing or inhibiting) the transcription of the gene. physiology.orgglowm.com

A compound like chlormadinone acetate acts as a modulator of these receptors. researchgate.net Its binding to the progesterone receptor results in an agonist response, mimicking the natural ligand, progesterone. nih.gov Conversely, its binding to the androgen receptor results in an antagonist response, blocking the action of natural androgens. nih.gov This ability to elicit different responses at different receptors is a key feature of selective receptor modulators, and their ultimate biological effect is determined by the specific ligand, the receptor subtype, the cellular context, and the array of co-regulator proteins present. scielo.br

Theoretical Underpinnings of Progestin Receptor Ligand Interactions

The biological effects of progestins like Chlormadinone are primarily mediated through their interaction with progesterone receptors (PR), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. ebi.ac.ukbioscientifica.com These receptors are found within cells and, upon activation by a ligand such as progesterone or a synthetic progestin, modulate the transcription of specific target genes. glpbio.comwikipedia.org

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but arise from different promoters. wikipedia.orgnih.govbiorxiv.org These isoforms are structurally identical in their core domains but differ at the N-terminus, with PR-B containing an additional 164 amino acids. bioscientifica.comnih.gov This structural difference leads to distinct functional activities, with PR-B generally acting as a stronger activator of gene transcription, while PR-A can sometimes inhibit the activity of PR-B. wikipedia.org

The interaction between a progestin ligand and the PR is a highly specific process governed by the structure of both the ligand and the receptor's ligand-binding domain (LBD). The LBD is a complex three-dimensional pocket composed of multiple alpha-helices. nih.gov When a ligand binds, it induces a conformational change in the LBD. wikipedia.org This structural shift is critical for the subsequent steps in receptor activation, including dimerization of the receptor, its translocation into the nucleus, and its binding to specific DNA sequences known as progesterone response elements (PREs) in the regulatory regions of target genes. tandfonline.comglpbio.comwikipedia.org The binding of the PR complex to DNA, along with the recruitment of co-regulatory proteins, ultimately initiates or represses gene transcription. biorxiv.org

| Receptor Type | Binding Interaction | Consequence of Binding |

| Nuclear Progesterone Receptor (nPR) | Chlormadinone binds to the Ligand-Binding Domain (LBD) of the intracellular PR-A and PR-B isoforms. tandfonline.comchemicalbook.in | Induces conformational change, receptor dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on DNA to regulate gene transcription. glpbio.comwikipedia.org |

| Androgen Receptor (AR) | Chlormadinone competitively binds to the androgen receptor. nih.govnih.gov | Blocks the effects of endogenous androgens like testosterone and dihydrotestosterone (B1667394). nih.gov |

| Glucocorticoid Receptor (GR) | Chlormadinone exhibits weak binding affinity for the glucocorticoid receptor. wikipedia.orgchemicalbook.inglpbio.com | Can produce slight glucocorticoid effects, particularly at higher concentrations. nih.gov |

| Membrane Progesterone Receptors (mPRs) | Some progesterone effects are mediated rapidly through membrane-bound receptors, which are structurally distinct from nPRs. bioscientifica.comnih.gov | The specific interactions of Chlormadinone with mPRs are a subject of ongoing research. |

Chlormadinone's Position within the Landscape of Steroid Hormone Research

The development of synthetic progestins revolutionized reproductive medicine and endocrinology research. The quest began in the 1940s and 50s, driven by the need for orally active and more potent alternatives to the natural hormone progesterone, which was expensive to produce and had poor bioavailability. pbs.org Early breakthroughs included the synthesis of norethindrone (B1679910) in 1951 and norethynodrel (B126153) in 1953, which became key components of the first oral contraceptives. asu.edutandfonline.com

These first-generation progestins were derived from testosterone (19-nortestosterone derivatives). Chlormadinone, synthesized in 1961, belongs to a different class, being a derivative of 17α-hydroxyprogesterone. wikipedia.orgnih.gov This structural difference is significant as it imparts a distinct pharmacological profile. Unlike many 19-nortestosterone derivatives, Chlormadinone is noted for its lack of androgenic side effects and its pronounced anti-androgenic properties. nih.gov

This places Chlormadinone in a group of progestins often favored in research for their ability to provide potent progestogenic effects without confounding androgenic activity. It is often compared and contrasted with other progestins to dissect the specific roles of different hormonal activities. For example, its anti-androgenic effects are a key feature distinguishing it from progestins like Levonorgestrel (B1675169), while its progesterone-derived structure sets it apart from spironolactone (B1682167) derivatives like Drospirenone. researchgate.net This unique combination of a strong progestogenic effect coupled with anti-androgenic activity has secured Chlormadinone's position as a significant compound in biomedical studies focusing on hormonal regulation, receptor pharmacology, and the development of agents with specific therapeutic profiles. nih.govresearchgate.net

| Compound Name | Chemical Class/Derivative | Key Distinguishing Features in Research |

| Progesterone | Natural Pregnane Steroid | Endogenous hormone; serves as the baseline for comparing the activity of synthetic progestins. kup.at |

| Norethindrone | 19-Nortestosterone Derivative | First orally active progestin; a foundational compound in the history of synthetic steroids. asu.edutandfonline.com |

| Levonorgestrel | 19-Nortestosterone Derivative | A potent "second-generation" progestin; known for some residual androgenic activity. tandfonline.com |

| Chlormadinone Acetate | 17α-Hydroxyprogesterone Derivative | Strong progestogenic and distinct anti-androgenic activity; lacks androgenic effects. nih.govresearchgate.net |

| Drospirenone | Spironolactone Derivative | Possesses both anti-androgenic and anti-mineralocorticoid properties. researchgate.net |

| Cyproterone (B1669671) Acetate | 17α-Hydroxyprogesterone Derivative | Known for its very potent anti-androgenic effects. bmj.com |

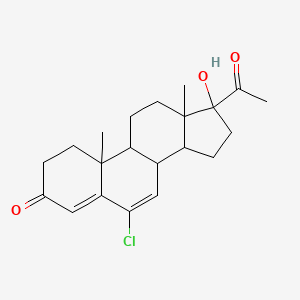

Structure

2D Structure

Properties

IUPAC Name |

17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHJZBBCZGVNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859691 | |

| Record name | 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Chlormadinone Action

Steroid Hormone Receptor Interactions and Binding Kinetics

Chlormadinone's pharmacological profile is largely defined by its binding affinity and selectivity for various steroid hormone receptors. It is a potent agonist of the progesterone (B1679170) receptor, an antagonist of the androgen receptor, and exhibits weak glucocorticoid activity. wikipedia.org

Progesterone Receptor Subtype (PR-A, PR-B) Binding Affinity and Selectivity

Chlormadinone (B195047) acetate (B1210297) (CMA) demonstrates a high affinity and activity at the progesterone receptor (PR). researchgate.netnih.gov In fact, its binding affinity is about one-third higher than that of natural progesterone. tandfonline.comnih.gov The human progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional start sites. tandfonline.com Both isoforms share an identical hormone-binding domain, suggesting that their affinity for progestogens like chlormadinone would be similar. tandfonline.com Chlormadinone's potent progestogenic activity is the foundation for its use in contraception and hormone replacement therapy. nih.gov

Binding studies have quantified the affinity of CMA for the human progesterone receptor, revealing a Ki value of 2.5 nM. nih.gov This high affinity underscores its potent progestogenic effects. nih.govchemicalbook.in

Androgen Receptor (AR) Binding Characteristics and Ligand Specificity

In addition to its progestogenic activity, chlormadinone is a notable antiandrogen, acting as an antagonist to the androgen receptor (AR). wikipedia.orgnih.gov It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to the AR. nih.gov The binding affinity of CMA for the human androgen receptor is significant, with a reported Ki value of 3.8 nM. nih.govcaymanchem.com This affinity is comparable to its affinity for the progesterone receptor. nih.gov

While it acts as an antagonist, some evidence suggests that chlormadinone may be a weak partial agonist of the AR in the absence of more potent androgens. wikipedia.org Its antiandrogenic activity is also attributed to the inhibition of 5α-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone. nih.govpatsnap.com This dual action of receptor blockade and enzyme inhibition contributes to its effectiveness in managing androgen-dependent conditions. nih.gov

Glucocorticoid Receptor (GR) Modulatory Capacity

Chlormadinone also interacts with the glucocorticoid receptor (GR), albeit with a lower affinity compared to the progesterone and androgen receptors. nih.gov Binding assays have determined the Ki value for CMA at the human glucocorticoid receptor to be 16 nM. nih.govcaymanchem.com This indicates a binding affinity that is approximately five to six times lower than its affinity for the PR and AR. nih.govkarger.com Consequently, chlormadinone is considered to have weak glucocorticoid activity, which is generally not clinically significant at typical therapeutic doses. wikipedia.orgnih.gov

Off-target Receptor Interactions at High Concentrations in vitro

In vitro studies have shown that at high concentrations, chlormadinone's interactions are primarily focused on the progesterone, androgen, and glucocorticoid receptors. chemicalbook.inglpbio.com It has been demonstrated that chlormadinone does not bind to the estrogen or mineralocorticoid receptors. wikipedia.orgchemicalbook.inglpbio.com This specificity contributes to its favorable profile, as it avoids the side effects associated with estrogenic and mineralocorticoid activity. nih.govresearchgate.net

Receptor Conformational Changes Induced by Chlormadinone Binding

The binding of a ligand, such as chlormadinone, to a steroid receptor induces a conformational change in the receptor protein. wikipedia.org This alteration is a critical step in initiating the downstream signaling cascade. Upon binding, the receptor dissociates from heat-shock proteins, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as hormone response elements. wikipedia.org For the progesterone receptor, the binding of an agonist like chlormadinone leads to a conformation that recruits co-activators, resulting in the transcription of target genes. tandfonline.com Conversely, as an androgen receptor antagonist, chlormadinone binding likely induces a conformational change that either prevents the recruitment of co-activators or promotes the binding of co-repressors, thereby inhibiting the transcription of androgen-responsive genes. tandfonline.com The specific conformational changes induced by chlormadinone binding to the AR can be influenced by mutations in the receptor, which has been observed in the context of prostate cancer. bioscientifica.comoup.com

Downstream Signaling Pathway Modulation

The interaction of chlormadinone with its target receptors initiates a cascade of intracellular events that modulate various signaling pathways, ultimately leading to its physiological effects.

As a progesterone receptor agonist, chlormadinone binding triggers the transcription of progesterone-responsive genes. nih.gov This is the primary mechanism behind its effects on the endometrium, leading to changes that make it less receptive to implantation. patsnap.com

The antiandrogenic effects of chlormadinone are mediated by its blockade of the androgen receptor, which prevents the transcription of androgen-dependent genes. scirp.org This is beneficial in treating conditions like acne and hirsutism. scirp.org Furthermore, chlormadinone has been shown to inhibit the growth of the human breast cancer cell line ZR-75-1 through a mechanism involving both androgen and progesterone receptor-mediated pathways. pharmacompass.com

Recent research has also shed light on other signaling pathways modulated by chlormadinone. Studies have shown that it can promote the differentiation of human mesenchymal stem cells into osteoblasts through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov Similarly, in human dental pulp cells, chlormadinone has been found to enhance odontogenic differentiation and mineralization via the ERK pathway. airlinkdoha.comnih.govnih.gov It has also been suggested that chlormadinone may suppress prostaglandin (B15479496) biosynthesis in the human endometrium by down-regulating cyclooxygenase-2 (COX-2) expression. researchgate.net

These findings highlight the multifaceted nature of chlormadinone's action, extending beyond its well-established effects on steroid hormone receptor signaling to influence other key cellular pathways.

Interactive Data Table: Binding Affinities of Chlormadinone and its Metabolites

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

| Chlormadinone Acetate (CMA) | 2.5 nih.gov | 3.8 nih.gov | 16 nih.gov |

| 3α-hydroxy-CMA | 13 nih.gov | 83 nih.gov | 69 nih.gov |

| 3β-hydroxy-CMA | 6.0 nih.gov | 20 nih.gov | 21 nih.gov |

Genomic Pathway Activation and Transcriptional Regulation

The genomic actions of Chlormadinone are initiated by its binding to intracellular steroid receptors, predominantly the progesterone receptor (PR). nih.govpatsnap.com Chlormadinone acetate (CMA), the acetate ester of Chlormadinone, is a potent agonist of the PR. nih.gov This interaction triggers a cascade of events that ultimately alters the transcription of target genes.

Recruitment of Coregulatory Proteins (Coactivators, Corepressors)

Upon binding to Chlormadinone, the progesterone receptor undergoes a conformational change. This altered receptor, in its dimerized form, translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs). mdpi.comnih.gov The transcriptional activity of the Chlormadinone-PR complex is modulated by the recruitment of coregulatory proteins. These proteins, which include coactivators and corepressors, either enhance or inhibit the rate of gene transcription. mdpi.comfspog.org The specific coregulators recruited can vary depending on the cell type and the specific target gene, leading to tissue-specific effects of Chlormadinone. The interaction between the receptor and coregulators is a pivotal step in determining the ultimate physiological response to the hormone. fspog.org

Regulation of Gene Expression Profiles through Hormone Response Elements

The binding of the Chlormadinone-receptor complex to hormone response elements (HREs) on the DNA is a key mechanism for regulating gene expression. nih.govcancerbiomed.org For instance, in the context of contraception, Chlormadinone's suppression of gonadotropin secretion is a result of its action on the hypothalamus and pituitary gland, where it modulates the expression of genes involved in hormone production. patsnap.compharmacompass.com Similarly, its effects on the endometrium, leading to a less receptive state for implantation, are due to the altered expression of various genes that control endometrial proliferation and differentiation. patsnap.com

A study on southern white rhinoceros granulosa cells indicated that treatment with Chlormadinone acetate led to differential expression of genes involved in follicle development, such as GDF9, LHR, PGR, TNF, and TP53, when compared to untreated animals. publish.csiro.au

Cellular Processes Regulated by Chlormadinone

Chlormadinone exerts significant influence over several fundamental cellular processes, including proliferation, apoptosis, differentiation, and biosynthesis. Its regulatory actions are highly context-dependent, varying with the cell type and the specific hormonal environment.

Regulation of Cellular Proliferation and Apoptosis in Preclinical Models

Chlormadinone acetate's (CMA) effects on cellular proliferation and apoptosis are multifaceted, demonstrating different outcomes in various preclinical models.

In a prostate cancer chemoprevention model using conditional PTEN-deficient mice, CMA treatment inhibited the proliferation of prostate adenocarcinoma cells. nih.govwaocp.org Concurrently, it was observed that CMA induced apoptosis in the adenocarcinoma cells in this model waocp.org.

Conversely, studies on breast epithelial cells present a more complex picture. In the human breast cancer cell line MCF-7, CMA tested alone at high concentrations was found to stimulate cell proliferation thieme-connect.com. However, when combined sequentially with estradiol (B170435), CMA inhibited the proliferation of these cells over a wide range of concentrations thieme-connect.com. In a different model using intraductal xenografts of normal human breast epithelial cells, Chlormadinone, being an anti-androgenic progestin, did not promote cell proliferation, in contrast to androgenic progestins which did. embopress.orgnih.govunil.ch This suggests that the androgenic properties of progestins are a key determinant of their proliferative activity in breast tissue embopress.org.

In a study on benign prostatic tissue, a three-week administration of CMA was reported to induce the proliferation of basal cells scirp.org.

Table 1: Effects of Chlormadinone Acetate (CMA) on Cellular Proliferation and Apoptosis in Preclinical Models

| Preclinical Model | Effect on Proliferation | Effect on Apoptosis | Citation |

|---|---|---|---|

| PTEN-deficient mouse (Prostate Cancer) | Inhibited | Induced | nih.govwaocp.org |

| MCF-7 Breast Cancer Cells (Alone) | Stimulated (at high doses) | Not specified | thieme-connect.com |

| MCF-7 Breast Cancer Cells (with Estradiol) | Inhibited | Not specified | thieme-connect.com |

| Human Breast Epithelial Xenografts | No effect | Not specified | embopress.orgnih.gov |

| Human Prostatic Tissue | Induced (Basal Cells) | Not specified | scirp.org |

Modulation of Cellular Differentiation Pathways

Chlormadinone has been identified as a significant modulator of cellular differentiation, particularly in mesenchymal stem cells.

One key finding is its role as an osteogenic activator. In human bone marrow-derived mesenchymal stem cells (hBMSCs), CMA was shown to promote osteoblast differentiation and subsequent calcium deposition nih.gov. This pro-osteogenic effect was accompanied by the suppression of adipogenesis, the differentiation pathway leading to fat cells nih.gov.

A similar effect was observed in human dental pulp cells (hDPCs), where CMA was found to improve odontogenic differentiation and mineralization nih.govresearchgate.net. The mechanism underlying these differentiation-promoting effects in both hBMSCs and hDPCs involves the activation of the extracellular signal-regulated kinases (ERK) signaling pathway. nih.govnih.gov Inhibition of the ERK pathway was shown to suppress the CMA-stimulated differentiation, confirming the pathway's critical role nih.govnih.govresearchgate.net.

Furthermore, research on human prostatic cells suggests that CMA treatment may induce an epithelial to mesenchymal transition (EMT), a complex differentiation process. This was inferred from the observation that basal cells elongated and some glandular cells began to express CD44, a marker associated with this transition scirp.org.

Table 2: Modulation of Cellular Differentiation by Chlormadinone Acetate (CMA)

| Cell Type | Differentiation Effect | Key Signaling Pathway | Citation |

|---|---|---|---|

| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Promotes Osteoblast differentiation; Suppresses Adipogenesis | ERK Signaling Pathway | nih.gov |

| Human Dental Pulp Cells (hDPCs) | Promotes Odontogenic differentiation and mineralization | ERK Signaling Pathway | nih.govresearchgate.netresearchgate.net |

| Human Prostatic Cells | Suggests induction of Epithelial to Mesenchymal Transition (EMT) | Not specified | scirp.org |

Impact on Cellular Secretion and Protein Synthesis

Chlormadinone demonstrates clear effects on cellular secretion in various tissues. A primary and well-documented action is the suppression of gonadotropin secretion from the pituitary gland through a negative feedback mechanism on the hypothalamus-pituitary system nih.govresearchgate.net. This antigonadotropic effect is a cornerstone of its clinical use.

In addition to its systemic endocrine effects, Chlormadinone also acts locally on secretory tissues. It is known to increase the viscosity of cervical mucus, altering its composition and function nih.govresearchgate.net. One study also noted that some users experienced changes in the daily secreted amount of saliva ekb.eg.

Regarding protein synthesis, Chlormadinone's role in promoting differentiation pathways implies a concurrent increase in the synthesis of specific proteins. In the context of odontogenic differentiation, CMA treatment enhanced the expression of odontogenic marker genes, including alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). nih.govresearchgate.net This upregulation of gene expression necessarily leads to the increased synthesis of these specific functional and structural proteins, driving the differentiation process.

Preclinical Research Models and Methodologies for Chlormadinone Investigation

In Vitro Cellular and Organotypic Models

In vitro models are fundamental for dissecting the molecular and cellular effects of Chlormadinone (B195047) in a controlled environment. These systems allow for detailed mechanistic studies that are often not feasible in more complex living organisms.

Two-Dimensional Cell Culture Systems for Mechanistic Elucidation

Two-dimensional (2D) cell culture, or monolayer culture, represents a foundational tool in the study of Chlormadinone. mdpi.comnih.gov This method involves growing cells on a flat surface, which is advantageous for its simplicity and cost-effectiveness. nih.gov In the context of Chlormadinone research, 2D cell cultures are instrumental for initial drug screening and for understanding fundamental cellular processes. mdpi.comnih.gov For instance, studies using 2D cultures have been crucial in determining the compound's effects on cell proliferation and gene expression. However, it is important to acknowledge that 2D models may not fully replicate the complex in vivo cellular environment, as they lack the intricate cell-to-cell and cell-to-matrix interactions found in living tissues. mdpi.comnih.gov

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) cell culture models like spheroids and organoids are increasingly employed. mdpi.comencyclopedia.pub These models better mimic the in vivo microenvironment, including nutrient and oxygen gradients, which can influence drug penetration and efficacy. mdpi.com Spheroids, which are aggregates of cells grown in suspension or non-adherent surfaces, and organoids, which are self-organizing 3D structures derived from stem cells, offer a more physiologically relevant context for studying the effects of compounds like Chlormadinone. nih.gov For example, 3D models have been used to investigate drug resistance and the complex interactions within a tumor microenvironment. nih.gov The use of 3D models is particularly valuable in cancer research for screening anticancer therapeutics. mdpi.com

Primary Cell Culture Systems for Tissue-Specific Responses

Primary cell cultures involve isolating cells directly from tissues and growing them in vitro. eppendorf.commdpi.com These models are highly valued because they closely represent the physiological and biochemical properties of their tissue of origin. eppendorf.com In Chlormadinone research, primary cell cultures are essential for studying tissue-specific responses to the compound. kosheeka.com For example, primary endometrial cells have been used to investigate the direct effects of Chlormadinone on the uterine lining. nih.gov The use of primary cells allows for the examination of how Chlormadinone might affect different cell types within a specific organ, providing more nuanced insights than immortalized cell lines. mdpi.comkosheeka.com

Co-culture Models for Cell-Cell Interaction Studies

Co-culture models, where two or more different cell types are grown together, are used to study the intricate interactions between cells. nih.govfrontiersin.org These models are particularly relevant for understanding how Chlormadinone might modulate communication between different cell populations within a tissue. frontiersin.org For instance, a co-culture of breast cancer cells and stromal fibroblasts could be used to investigate how Chlormadinone affects the tumor microenvironment. frontiersin.orgresearchgate.net Co-culture systems can be designed as direct models, where cells are in physical contact, or indirect models, where they are separated by a permeable membrane, allowing for the study of both contact-dependent and paracrine signaling. nih.gov

Organotypic Explant Cultures for Complex Tissue Responses

Organotypic explant cultures involve the in vitro cultivation of whole or sliced tissue fragments, thereby preserving the native tissue architecture and cell-cell interactions. uq.edu.aumdpi.com This model is particularly advantageous for studying the complex response of an entire tissue to a compound like Chlormadinone. nih.gov For example, human endometrial explants have been used to demonstrate the down-regulation of cyclooxygenase-2 mRNA by Chlormadinone acetate (B1210297), providing evidence of its anti-inflammatory potential within a complex tissue environment. nih.gov Similarly, mouse mammary organoids have been utilized to show that Chlormadinone acetate, unlike some other progestins, does not induce the expression of Receptor Activator of NF-κB Ligand (Rankl), a key mediator of cell proliferation. unil.ch This highlights the utility of organotypic cultures in revealing differential effects of compounds within a preserved tissue context.

In Vivo Animal Models for Mechanistic and Pharmacodynamic Studies

In vivo animal models are indispensable for understanding the systemic effects of Chlormadinone, including its pharmacokinetics and pharmacodynamics, in a living organism. news-medical.netpharmaron.combiocytogen.comukdri.ac.uk These models allow for the investigation of how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on various organ systems.

Rats have been a commonly used animal model in Chlormadinone research. Studies in castrated rats have demonstrated the antiandrogenic activity of Chlormadinone acetate and its metabolites by observing the inhibition of testosterone-stimulated growth of the prostate and seminal vesicles. nih.gov Furthermore, research in rats has shown that low doses of Chlormadinone can selectively impair epididymal function and sperm maturation without significantly altering testicular function or pituitary gonadotropin secretion. glpbio.com The genotoxic potential of Chlormadinone acetate has also been evaluated using mouse bone marrow cells. researchgate.net

The rabbit has also served as a valuable model. In the rabbit endometrial proliferation test, Chlormadinone acetate and its metabolites have demonstrated progestomimetic activities. nih.gov Additionally, the metabolism of Chlormadinone acetate has been studied in rabbits, along with other species like rats, dogs, and humans, to identify and assess the anti-androgenic activity of its metabolites. dntb.gov.ua

The following table summarizes key findings from in vivo animal studies investigating Chlormadinone:

| Animal Model | Tissue/Organ Studied | Key Findings |

| Rat | Prostate, Seminal Vesicles | Inhibition of testosterone-stimulated growth, demonstrating antiandrogenic activity. nih.gov |

| Rat | Epididymis | Impaired function and sperm maturation at low doses. glpbio.com |

| Mouse | Bone Marrow Cells | Evaluation of genotoxic potential. researchgate.net |

| Rabbit | Endometrium | Demonstration of progestomimetic activity. nih.gov |

These in vivo studies, in conjunction with the in vitro models, provide a comprehensive understanding of the biological effects of Chlormadinone, which is crucial for its preclinical evaluation.

Rodent Models (e.g., Mice, Rats) for Reproductive Physiology Investigations

Rodent models, particularly mice and rats, are foundational in reproductive physiology research due to their relatively short gestation periods, well-characterized reproductive cycles, and the availability of genetically uniform inbred strains. wustl.edu They are frequently used because they are cost-effective and easy to handle and house. itrlab.com

Wistar rats, for instance, are a valuable model for studying reproductive health and illness mechanisms due to similarities with humans in reproductive anatomy and hormonal regulation. biomedgrid.com However, significant physiological differences exist; rodents have a much shorter reproductive cycle (e.g., 4 days in rats vs. 28 days in humans) and are poly-ovulatory, unlike mono-ovulatory humans. biomedgrid.com Despite these differences, knockout mouse models have provided critical evidence supporting the importance of molecules like progesterone (B1679170) in parturition, making them indispensable for studying progestins such as chlormadinone. wustl.edu Mouse models specifically developed to exhibit high-fertility phenotypes have also been generated, providing unique insights into the molecular and cellular mechanisms that enhance fertility, which can be used as a baseline to study the effects of fertility-modulating compounds. bioscientifica.com

Table 1: Comparison of Rodent and Human Reproductive Characteristics

| Characteristic | Rodent Models (Rats/Mice) | Humans | Relevance for Chlormadinone Research |

|---|---|---|---|

| Reproductive Cycle Length | 4-5 days biomedgrid.com | ~28 days biomedgrid.com | Allows for rapid assessment of cycle-dependent effects. |

| Ovulation | Poly-ovulatory (multiple ova) biomedgrid.com | Mono-ovulatory (single ovum) biomedgrid.com | Model for studying effects on ovulation and follicular development. |

| Gestation Length | ~21 days biomedgrid.com | ~9 months biomedgrid.com | Enables faster studies on pregnancy and parturition. |

| Genetic Manipulation | Well-established (knockout/transgenic models) wustl.edu | Not applicable | Ideal for investigating the role of specific receptors (e.g., progesterone receptor) in chlormadinone's mechanism of action. |

Non-Rodent Models (e.g., Rabbits, Primates) for Comparative Preclinical Studies

Regulatory agencies often require preclinical data from both a rodent and a non-rodent species to better predict potential outcomes in humans. itrlab.comtum.de Non-rodent models such as rabbits, dogs, minipigs, and non-human primates (NHPs) offer different physiological systems for comparative analysis. erbc-group.comnih.gov

Rabbits have been used effectively in studies of chlormadinone. In one key study, mature female rabbits were administered chlormadinone acetate orally to investigate its antifertility mechanisms. oup.com The research found that the compound could prevent pregnancy by inhibiting fertilization and accelerating egg transport, demonstrating a direct effect on the reproductive tract. oup.com

Dogs have also been used in long-term studies. However, the use of chlormadinone acetate in these models was associated with the development of mammary tumors, a finding that contributed to the withdrawal of its approval for use in the United States. nih.gov Similarly, a long-term study involving weekly oral administration of chlormadinone acetate to both bitches (dogs) and queens (cats) found that while effective in preventing estrus, it led to mammary or uterine disorders in a significant portion of the animals. mdpi.com Minipigs are increasingly used as an alternative to dogs and rabbits due to their physiological similarities to humans. nih.gov When other species are not relevant, particularly for biotherapeutics, NHPs may be considered. nih.gov

Genetically Modified Animal Models for Specific Pathway Analysis

Genetically modified animal models are powerful tools for dissecting the function of specific genes and molecular pathways. mdpi.com These models, which include knockout, knock-in, humanized, and transgenic animals, are often created using advanced gene-editing technologies like CRISPR/Cas9. biocytogen.compolygene.ch

In the context of chlormadinone research, such models offer the ability to investigate its mechanism of action with high precision. For example, a knockout mouse model lacking the progesterone receptor could be used to determine which effects of chlormadinone are mediated through this receptor and which are off-target. Similarly, humanized mouse models, where a mouse gene is replaced with its human counterpart, allow for the study of the compound's interaction with the human version of a target protein in a living organism. biocytogen.com While specific studies using genetically modified animals to investigate chlormadinone are not widely published, the methodology is a cornerstone of modern pharmacology for elucidating the roles of specific genes and their signaling pathways in drug response. mdpi.combiocytogen.com

Surgical Models for Simulating Physiological or Pathological States

Surgical models involve interventions to create a specific physiological or pathological state that does not occur naturally in the animal, allowing researchers to study disease progression or the effects of a compound under specific conditions. mdpi.com In reproductive research, this can be particularly useful.

For instance, because spontaneous preterm labor is rare in mice and rats, researchers may induce early delivery through the administration of agents like lipopolysaccharide to simulate the pathological state of infection-induced preterm birth. wustl.edu This type of induced-disease model could be used to investigate whether chlormadinone has a therapeutic effect in preventing premature uterine contractions. Another application of surgical models is the targeted delivery of a substance. A laparotomy, a surgical incision into the abdominal cavity, has been used to perform intraovarian injections of compounds in female dogs, allowing for direct investigation of effects on the ovary. mdpi.com Such a model could be employed to study the localized effects of chlormadinone on ovarian function, separate from its systemic effects.

Route of Administration in Animal Studies for Experimental Design Considerations

The route by which a compound is administered in an animal study is a critical experimental parameter that can significantly influence the outcome. mcgill.ca The choice of route depends on the compound's properties (e.g., solubility, viscosity), the experimental goal, the animal species, and the desired frequency of dosing. mcgill.ca

Common routes are broadly categorized as enteral (via the gastrointestinal tract) and parenteral (bypassing the gastrointestinal tract). In chlormadinone research, various routes have been utilized. Studies in rabbits have employed oral administration (gavage) to investigate antifertility effects. oup.com In a study on heifers, a pour-on method was used, where the substance was applied topically to the skin and absorbed systemically. nih.gov The vehicle, or the solution used to dissolve and carry the compound, is also a key consideration, as it should be biologically inert and suitable for the chosen administration route. mcgill.camedchemexpress.com

Table 2: Selected Routes of Administration in Animal Research

| Route Category | Specific Route | Description | Considerations |

|---|---|---|---|

| Enteral | Oral (Gavage) | Administration directly into the stomach via a tube. mcgill.ca | Ensures precise delivery of the substance. mcgill.ca |

| Oral (in feed/water) | Substance is mixed with the animal's food or drinking water. mcgill.ca | Less stressful for the animal, but consumption can be variable. mcgill.ca | |

| Parenteral | Subcutaneous (SC) | Injection into the space beneath the skin. | Allows for slow, sustained absorption. |

| Intravenous (IV) | Injection directly into a vein. | Provides immediate and 100% bioavailability. | |

| Topical | Pour-on / Dermal | Application to the skin for systemic absorption. nih.gov | Useful for long-term administration and suitable for animals at pasture. nih.gov |

Advanced Methodologies for Chlormadinone Research

Modern biomedical research employs a range of advanced molecular biology techniques to gain deeper insights into the mechanisms of action of compounds like chlormadinone. Transcriptomic analysis is one such powerful methodology.

Transcriptomic Analysis (RNA-Seq, qPCR) for Gene Expression Profiling

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism's genome under specific conditions. biocompare.com Analyzing the transcriptome reveals how gene expression patterns change in response to a compound, providing clues about its molecular effects. nih.gov The primary techniques for this analysis are RNA sequencing (RNA-Seq) and real-time quantitative polymerase chain reaction (qPCR). biocompare.com

RNA-Seq is a high-throughput sequencing technology that provides a comprehensive, unbiased snapshot of the entire transcriptome. nih.govrna-seqblog.com It can quantify the expression levels of thousands of genes simultaneously and discover novel transcripts. nih.gov

qPCR is a highly sensitive and quantitative method used to measure the expression of a small, targeted number of genes. biocompare.comrna-seqblog.com It is often used to validate the results obtained from broader, discovery-based methods like RNA-Seq. nih.govresearchgate.net

In research relevant to chlormadinone, qPCR has been used to investigate its effects on the expression of specific genes. For example, one study used qPCR to evaluate how chlormadinone acetate affected the expression of odontogenic marker genes, such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN), in human dental pulp cells. researchgate.net This type of analysis provides direct evidence of chlormadinone's ability to modulate specific gene pathways.

Table 3: Comparison of RNA-Seq and qPCR for Gene Expression Analysis

| Feature | RNA-Sequencing (RNA-Seq) | Quantitative PCR (qPCR) |

|---|---|---|

| Scope | Genome-wide, unbiased survey of all transcripts. biocompare.com | Targeted analysis of a limited number of specific genes. biocompare.com |

| Primary Use | Discovery of differentially expressed genes and novel transcripts. nih.gov | Quantification of known gene targets, validation of RNA-Seq data. rna-seqblog.comresearchgate.net |

| Sensitivity | High, can detect rare transcripts. rna-seqblog.com | Very high and highly quantitative for specific targets. biocompare.com |

| Throughput | High, analyzes millions of sequences in one run. rna-seqblog.com | Lower, best for many samples and few genes. biocompare.com |

| Data Analysis | Computationally intensive, requires bioinformatics expertise. biocompare.comnih.gov | Relatively straightforward. |

Proteomic Analysis (Mass Spectrometry-based, Western Blot) for Protein Expression

Proteomic analysis serves as a cornerstone in elucidating the molecular mechanisms of chlormadinone acetate (CMA). This is achieved by identifying and quantifying the entire set of proteins (the proteome) in a cell or tissue under specific conditions. Mass spectrometry (MS) and Western blotting are two powerful, often complementary, techniques used for this purpose. nih.govazurebiosystems.com

Mass Spectrometry (MS)-Based Proteomics: MS-based proteomics is an indispensable tool for comprehensively analyzing biological samples to understand the proteome. nih.gov This high-throughput technology measures the mass-to-charge ratio of ions to identify and quantify thousands of proteins from a complex mixture. nih.gov In the context of chlormadinone research, MS can reveal large-scale changes in protein expression profiles following treatment. For example, label-free quantitative proteomics, which compares the number of mass spectra assigned to each protein, has been used to identify potential biomarkers and understand molecular mechanisms in various biological contexts. frontiersin.org

Methodologies like liquid chromatography-mass spectrometry (LC-MS/MS) are employed to analyze complex protein mixtures. nih.gov In a typical workflow, proteins from control and chlormadinone-treated cells are extracted, digested into smaller peptides, and then separated by liquid chromatography before being analyzed by the mass spectrometer. researchgate.net This approach allows for the identification and quantification of differentially expressed proteins, providing insights into the cellular pathways affected by chlormadinone. nih.gov

Western Blot Analysis: While MS provides a broad overview, Western blotting is used to validate these findings and quantify the expression levels of specific target proteins. azurebiosystems.comresearchgate.net This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. thermofisher.com

In a study investigating the effects of CMA on human dental pulp cells (hDPCs), Western blot analysis was crucial in examining the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.net Researchers observed that CMA treatment led to an increased phosphorylation of ERK, a key protein in cell signaling. nih.govresearchgate.net This finding was confirmed by preparing cell lysates, determining protein concentrations, and then using antibodies specific to both total ERK and its phosphorylated form to visualize the changes in expression and activation. nih.gov This demonstrates how Western blot can provide specific, quantitative data on key proteins identified through broader screening methods or hypothesized to be involved in a compound's mechanism of action. thermofisher.comnih.govresearchgate.net

Table 1: Comparison of Proteomic Techniques for Chlormadinone Research

| Feature | Mass Spectrometry (MS)-Based Proteomics | Western Blot |

|---|---|---|

| Principle | Measures mass-to-charge ratio of ionized peptides to identify and quantify proteins. nih.gov | Uses specific antibodies to detect target proteins separated by size on a gel. thermofisher.com |

| Scope | High-throughput, identifies and quantifies thousands of proteins simultaneously (global profiling). nih.govresearchgate.net | Low-throughput, targets one or a few specific proteins at a time. azurebiosystems.com |

| Primary Use | Discovery of novel protein biomarkers and comprehensive pathway analysis. mdpi.com | Validation of MS findings and quantitative analysis of specific, known proteins. azurebiosystems.com |

| Example Application | Identifying global protein expression changes in cells after chlormadinone exposure. frontiersin.org | Confirming the increased phosphorylation of ERK protein in dental pulp cells treated with chlormadinone. nih.govresearchgate.net |

| Data Output | Large datasets of identified proteins and their relative abundance. nih.gov | Bands on a membrane indicating the presence and relative amount of a specific protein. researchgate.net |

Metabolomic Profiling for Cellular Metabolic Changes

Metabolomics is the systematic study of small molecules, or metabolites, within cells, tissues, or organisms. wikipedia.org It provides a direct functional readout of a cell's physiological state, offering a snapshot of its metabolic activity. wikipedia.org By analyzing the metabolome, researchers can identify unique chemical fingerprints left by specific cellular processes, which is particularly useful for understanding the effects of a compound like chlormadinone. wikipedia.org

In the context of chlormadinone, metabolomic profiling can reveal how the compound alters cellular metabolism. For instance, studies on related hormonal compounds have shown significant effects on lipid metabolism. One study on a combination therapy including chlormadinone acetate noted a significant increase in cholesterol and triglycerides, alongside a favorable drop in the atherogenic index (LDL/HDL ratio), indicating a shift in lipid profiles. nih.gov

Methodologies for metabolomic profiling often involve advanced analytical techniques like ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgplos.org These methods can detect hundreds to thousands of metabolites in a biological sample. frontiersin.org By comparing the metabolite profiles of chlormadinone-treated cells to untreated controls, researchers can identify specific metabolic pathways that are perturbed. For example, pathway analysis might reveal alterations in amino acid metabolism or purine (B94841) metabolism, as seen in studies of drug resistance in cancer cell lines. frontiersin.org Such analyses provide crucial information on the compound's mechanism of action and its broader physiological impact. plos.org

Flow Cytometry and Cell Sorting for Cellular Subpopulation Analysis

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. nih.gov It can rapidly measure multiple parameters, such as cell size, granularity, and the expression of specific proteins on the cell surface or within the cell. nih.gov This makes it an invaluable tool for identifying and characterizing distinct cell subpopulations within a heterogeneous mixture. precisionformedicine.com

An essential extension of this technology is fluorescence-activated cell sorting (FACS), which physically separates and isolates specific cell populations for further downstream analysis. frontiersin.org This technique is crucial in fields like immunology and oncology for isolating rare cell types or cells with a particular phenotype. precisionformedicine.comfrontiersin.org

In preclinical research on chlormadinone, flow cytometry could be used to:

Analyze the cell cycle: By staining cells with DNA-binding dyes, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if chlormadinone affects cell proliferation.

Assess apoptosis: Using markers like Annexin V and propidium (B1200493) iodide, flow cytometry can distinguish between viable, apoptotic, and necrotic cells, providing quantitative data on chlormadinone's potential to induce programmed cell death. idival.org

Identify specific cell types: In complex tissues, antibodies against cell surface markers can be used to identify how chlormadinone affects specific cellular subpopulations. idival.org

Once a subpopulation of interest is identified, cell sorting allows for its physical isolation. nih.gov These sorted cells can then be used in subsequent experiments, such as cell culture, genomic analysis, or proteomic profiling, to understand the specific effects of chlormadinone on that particular cell type. frontiersin.org

Table 2: Applications of Flow Cytometry in Chlormadinone Research

| Application | Description | Markers/Dyes Used | Research Question Addressed |

|---|---|---|---|

| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle. | DNA-binding dyes (e.g., Propidium Iodide) idival.org | Does chlormadinone inhibit or promote cell proliferation? |

| Apoptosis Detection | Differentiates between live, early apoptotic, and late apoptotic/necrotic cells. | Annexin V, 7-AAD, Propidium Iodide idival.org | Does chlormadinone induce cell death? |

| Cell Proliferation Assays | Measures the rate at which cells are dividing. | Dyes like CFSE idival.org | How does chlormadinone affect the proliferative capacity of cells over time? |

| Immunophenotyping | Identifies and quantifies different cell populations based on surface protein expression. waxitinc.com | Fluorochrome-conjugated antibodies against cell surface antigens (e.g., CD markers). idival.org | Does chlormadinone selectively affect certain immune cell types in a co-culture system? |

Live-Cell Imaging and High-Throughput Screening Techniques

Live-cell imaging allows researchers to study cellular dynamics in real-time, observing biological processes as they happen. baseclick.eu When combined with high-throughput screening (HTS), these techniques enable the rapid and automated analysis of a large number of samples, making them ideal for drug discovery and compound profiling. criver.comibidi.com HTS systems typically use multi-well plates (e.g., 96 or 384 wells) and automated microscopy to test the effects of numerous compounds or conditions simultaneously. baseclick.eunikon.com

In the investigation of chlormadinone, live-cell imaging and HTS can be applied to:

Monitor cellular morphology: Automated imaging can track changes in cell shape, size, and structure over time in response to chlormadinone.

Track protein dynamics: By tagging proteins with fluorescent markers like Green Fluorescent Protein (GFP), researchers can visualize their movement and localization within living cells.

Perform functional assays at scale: HTS can be used for large-scale wound healing assays or to measure changes in signaling pathways using fluorescent biosensors. ibidi.com

High-content screening (HCS), a specific type of HTS, combines automated imaging with sophisticated image analysis to extract quantitative data from multiple cellular features at once. criver.com This "cell painting" approach can create detailed morphological profiles to classify compounds and understand their mechanisms of action. criver.comrevvity.com For chlormadinone, HCS could be used to screen its effects across various cell lines, simultaneously measuring its impact on nuclear size, mitochondrial health, and cytoskeletal organization to build a comprehensive phenotypic fingerprint. revvity.com

Immunofluorescence and Immunohistochemistry for Protein Localization

Immunofluorescence (IF) and immunohistochemistry (IHC) are antibody-based imaging techniques used to visualize the location and distribution of specific proteins within cells (IF) and tissues (IHC). waxitinc.comnih.gov These methods provide crucial spatial context that is unobtainable with techniques like Western blotting or mass spectrometry. nih.gov

Immunofluorescence (IF): IF uses fluorescent dyes conjugated to antibodies to detect target proteins. biotium.com When viewed under a fluorescence microscope, the labeled proteins appear to glow, revealing their precise subcellular location—for example, in the nucleus, cytoplasm, or mitochondria. waxitinc.comnih.gov In chlormadinone research, IF could be used to determine if the compound causes a target protein, such as a transcription factor, to translocate from the cytoplasm to the nucleus, indicating pathway activation. The technique can be multiplexed, allowing for the simultaneous visualization of multiple proteins to study their co-localization and interactions. waxitinc.com

Immunohistochemistry (IHC): IHC is similar to IF but is typically used for tissue sections and often employs an enzyme-based detection system that produces a colored precipitate at the location of the target antigen. nih.gov This allows for the visualization of protein expression within the architectural context of the tissue. For example, IHC could be used on tissue biopsies from preclinical animal models to assess how chlormadinone treatment affects the expression of cell proliferation markers or hormone receptors in specific tissue layers or cell types.

Both techniques are essential for validating findings from proteomic screens and for understanding the spatial dynamics of protein expression in response to chlormadinone. nih.gov

Synthetic Pathways and Structural Modification of Chlormadinone for Research

Established Academic Synthetic Routes to Chlormadinone (B195047)

The synthesis of chlormadinone acetate (B1210297), the commercially available form of chlormadinone, typically originates from 17α-hydroxyprogesterone. rti.org A common pathway involves the dehydrogenation of 17α-hydroxyprogesterone to introduce a double bond at the C4 and C6 positions, forming the 4,6-diene intermediate. rti.org This intermediate is then subjected to epoxidation at the 6α,7α-positions, followed by a reaction with hydrochloric acid to introduce the characteristic 6-chloro substituent and yield chlormadinone. rti.orggoogle.com Subsequent acetylation at the 17α-hydroxyl group furnishes chlormadinone acetate. rti.org

Key Precursors and Intermediate Compounds in Synthesis

The synthesis of chlormadinone relies on a series of critical precursors and intermediates. A foundational starting material is 17α-hydroxyprogesterone, which can be derived from more readily available steroids like solasodine (B1681914) through a multi-step process. googleapis.com

Key Synthetic Intermediates:

| Compound Name | Role in Synthesis |

| 17α-Hydroxyprogesterone | Primary precursor |

| 17α-Acetoxyprogesterone | An acetylated intermediate that can also serve as a starting point. |

| 17α-Hydroxypregna-4,6-diene-3,20-dione | The C4,C6-diene intermediate formed by dehydrogenation. rti.org |

| 17α-Hydroxy-6α,7α-epoxypregna-4-ene-3,20-dione | The epoxide intermediate crucial for introducing the 6-chloro group. rti.org |

Stereochemical Considerations and Control in Synthesis

The biological activity of chlormadinone is intrinsically linked to its specific stereochemistry. Maintaining the correct configuration at the chiral centers of the steroid backbone is paramount throughout the synthesis. The stereochemistry at C17, in particular, is critical for its progestational activity. The introduction of the 6-chloro substituent also requires stereochemical control to ensure the desired biological effect. The reaction of the 6α,7α-epoxide with hydrochloric acid typically results in the desired 6-chloro-Δ⁶-configuration. rti.orggoogle.com

Yield Optimization and Purity Assessment in Laboratory Synthesis

Optimizing the yield and ensuring the purity of chlormadinone in a laboratory setting involves careful control of reaction conditions and purification techniques. The dehydrogenation step can be achieved using reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). googleapis.comgoogle.com The epoxidation and subsequent chlorination steps must be carefully monitored to minimize the formation of byproducts.

Purity assessment is crucial and employs a variety of analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final compound and intermediates. chemimpex.comnih.gov Other analytical methods include:

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry: For identification and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure and confirm stereochemistry.

Mass Spectrometry (MS): To verify the molecular weight and identify impurities.

Design and Synthesis of Chlormadinone Analogues for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the chemical structure of chlormadinone and its biological activity, researchers have designed and synthesized numerous analogues. These studies aim to modulate receptor affinity and selectivity, leading to compounds with improved therapeutic profiles.

Rational Design Principles for Modulating Receptor Affinity and Selectivity

The design of chlormadinone analogues is guided by the desire to enhance its interaction with the progesterone (B1679170) receptor (PR) while potentially modifying its effects on other steroid receptors, such as the androgen receptor (AR). Key design principles include:

Modification of the Steroid Backbone: Introducing or altering functional groups at various positions can influence receptor binding and activity.

Alteration of Substituents: The nature and position of substituents, such as the 6-chloro group and the 17α-acetoxy group, are critical for activity.

Introduction of New Functional Groups: Adding groups like methyl or methylene (B1212753) at different positions can impact potency and selectivity. researchgate.net

Newer generations of progestins, often derived from progesterone, are designed to have high specificity for the progesterone receptor, leading to anti-androgenic effects. researchgate.net

Synthesis of Halogenated Analogues and their Biological Implications

The introduction of halogen atoms at various positions on the steroid nucleus has been a fruitful strategy in medicinal chemistry to enhance biological activity. In the case of chlormadinone, the 6-chloro group is a defining feature that significantly contributes to its progestational and antiandrogenic properties. mdpi.com

Modification of Steroid Backbone for Novel Pharmacological Profiles

The rigid four-ring structure of the steroid backbone provides a unique platform for chemical modifications to explore structure-activity relationships and develop derivatives with altered pharmacological properties. Research in this area often involves introducing new functional groups or altering existing ones to modulate receptor binding affinity, selectivity, and pharmacokinetic profiles.

For instance, the introduction of a methoxymethyl group at the 1α-position of chlormadinone acetate creates a distinct chemical entity, 1α-(Methoxymethyl) Chlormadinone Acetate. vulcanchem.com This modification has the potential to alter the compound's three-dimensional conformation, which could in turn affect its interaction with progesterone and androgen receptors. vulcanchem.com Such derivatives are valuable tools in research for probing the binding pockets of steroid receptors and understanding the structural requirements for agonist or antagonist activity. vulcanchem.com

Another example of backbone modification is the synthesis of chlormadinol acetate-3-beta-O-alpha-L-arabinofuranoside. nih.gov In this derivative, a sugar moiety is attached to the steroid backbone. nih.gov This glycosylation was shown to surprisingly convert the negative inotropic effect of the parent chlormadinone acetate into a positive inotropic effect, highlighting how modifications to the steroid core can lead to completely different pharmacological activities. nih.gov

Research has also explored the creation of steroidal oxime-ethers, such as 7-(2'-aminoethoxyimino)-cholest-5-ene, derived from a cholestane (B1235564) backbone. nih.gov While not a direct chlormadinone derivative, this work illustrates the principle of modifying the steroid core to generate novel compounds with potential biological activities, such as antimicrobial properties. nih.gov

The following table summarizes examples of modifications to the steroid backbone and their potential impact on pharmacological profiles for research purposes.

| Modification | Example Compound | Potential Research Application |

| Alkoxymethyl substitution | 1α-(Methoxymethyl) Chlormadinone Acetate | Studying structure-activity relationships of steroidal anti-androgens. vulcanchem.com |

| Glycosylation | Chlormadinol acetate-3-beta-O-alpha-L-arabinofuranoside | Investigating the influence of sugar moieties on pharmacological activity. nih.gov |

| Oxime-ether formation | 7-(2'-aminoethoxyimino)-cholest-5-ene | Exploring novel biological activities of steroid derivatives. nih.gov |

These examples underscore the importance of steroid backbone modification as a strategy to generate novel chemical probes for investigating biological systems and as potential starting points for the development of new therapeutic agents.

Prodrug Strategies for Enhanced Delivery in Research Models

Prodrug strategies involve the chemical modification of a biologically active compound to form a new entity that is inactive but can be converted back to the active parent drug in vivo through enzymatic or chemical processes. nih.govijnrd.org This approach is particularly valuable in research for overcoming challenges related to drug delivery, such as poor solubility, instability, or non-specific targeting. nih.govrroij.com

In the context of chlormadinone research, prodrug strategies could be employed to enhance its delivery and bioavailability in preclinical models. For example, esterification is a common method to increase the lipophilicity of a drug, potentially improving its absorption. ijnrd.org While chlormadinone acetate itself is an ester prodrug of chlormadinone, further modifications could be explored. wikipedia.org

The design of prodrugs can be tailored to exploit specific enzymes present in target tissues, leading to site-specific release of the active drug. ijnrd.orgewadirect.com This is a powerful tool in research for studying the localized effects of a compound while minimizing systemic exposure. For instance, a chlormadinone prodrug could be designed to be activated by enzymes that are highly expressed in specific tissues of interest in an animal model.

Modern prodrug design often involves the use of linkers or spacers that can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.govewadirect.com This allows for controlled release of the parent drug.

| Prodrug Strategy | Potential Application in Chlormadinone Research | Rationale |

| Esterification | Synthesis of novel chlormadinone esters. | To modulate lipophilicity and improve passive permeability in research models. nih.gov |

| Enzyme-Activated Prodrugs | Design of chlormadinone derivatives with enzyme-cleavable linkers. | To achieve targeted delivery and activation in specific tissues or cell types within a research model. ijnrd.orgewadirect.com |

| pH-Sensitive Prodrugs | Conjugation of chlormadinone to a pH-responsive moiety. | To trigger drug release in specific acidic or basic microenvironments within a biological system under investigation. ewadirect.com |

The application of these prodrug strategies in the context of chlormadinone research can provide valuable tools for investigators to study its pharmacological effects with greater precision and control in various experimental models.

Novel Synthetic Methodologies and Chemical Derivatization

The synthesis of chlormadinone and its derivatives has evolved, with a growing emphasis on developing more efficient, sustainable, and versatile chemical methods. These advancements are crucial for producing research quantities of novel compounds and for creating sophisticated molecular probes.

Development of Green Chemistry Approaches for Chlormadinone Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net In steroid synthesis, which has traditionally relied on multi-step processes with stoichiometric reagents, the adoption of greener methodologies is a significant area of research. americanpharmaceuticalreview.com

Approaches relevant to chlormadinone synthesis include the use of biocatalysis and whole-cell biotransformation. mdpi.com Microorganisms like Mycolicbacteria can be engineered to perform specific steroid modifications, offering a more sustainable alternative to traditional chemical methods. mdpi.com For example, microbial transformations have been investigated for the conversion of chlormadinone acetate to other steroid derivatives. researchgate.net

The use of heterogeneous catalysts, microwave-assisted synthesis, and more environmentally friendly solvents are also key aspects of green chemistry being applied to steroid synthesis. nih.govresearchgate.net For instance, a greener route for the fluorodecarboxylation of steroids has been developed using XeF2 as an alternative to ozone-depleting reagents. americanpharmaceuticalreview.com While not directly applied to chlormadinone in the cited research, such methodologies could be adapted for its synthesis.

Chemo-Enzymatic Synthesis of Chlormadinone and Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic pathways. rsc.orgmdpi.com Enzymes offer high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods, especially in complex molecules like steroids. nih.govnumberanalytics.com

Recent advances have highlighted the use of enzymes for various steroid modifications, including hydroxylation, reduction, and dehydrogenation. rsc.orgnih.gov For example, cytochrome P450 monooxygenases can be used for site-specific hydroxylation of the steroid scaffold. scielo.br A chemo-biocatalytic continuous flow synthesis of cyproterone (B1669671) acetate, a structurally related steroid, has been reported, featuring an engineered 3-ketosteroid-Δ¹-dehydrogenase. researchgate.net Such enzymatic steps could be integrated into the synthesis of chlormadinone derivatives.

The synthesis of steroid glycosides, like the chlormadinol acetate derivative mentioned earlier, can also be achieved through enzymatic methods using glucosyltransferases. nih.govjmb.or.kr

| Enzymatic Reaction | Potential Application in Chlormadinone Synthesis | Advantage |

| Dehydrogenation | Introduction of double bonds into the steroid backbone. | High selectivity and milder reaction conditions compared to chemical oxidants. researchgate.net |

| Hydroxylation | Site-specific introduction of hydroxyl groups. | Access to novel derivatives with potentially altered pharmacological profiles. rsc.org |

| Glycosylation | Attachment of sugar moieties. | Creation of derivatives with modified solubility and biological activity. jmb.or.kr |

Click Chemistry Applications in Chlormadinone Conjugation

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. broadpharm.comnih.gov The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. mdpi.comresearchgate.net This methodology is increasingly used in steroid chemistry for creating conjugates for various research applications. nih.govarkat-usa.org

For chlormadinone, click chemistry could be used to attach a wide variety of functional molecules, such as fluorescent dyes, affinity tags, or other bioactive compounds. thno.orgbionordika.fi This would enable the creation of molecular probes for studying its distribution, target engagement, and mechanism of action. The process would typically involve first synthesizing an azide (B81097) or alkyne derivative of chlormadinone. This derivative could then be "clicked" onto a molecule containing the complementary functional group.

The versatility of click chemistry allows for the modular assembly of complex molecular architectures, making it an invaluable tool for creating novel chlormadinone-based research tools. researchgate.netresearchgate.net

Radiosynthesis of Labeled Chlormadinone for Binding and Distribution Studies

Radiolabeled compounds are essential for a variety of in vitro and in vivo research applications, including receptor binding assays, autoradiography, and non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). snmjournals.orgoup.com

The synthesis of radiolabeled chlormadinone allows for the direct measurement of its binding to the progesterone receptor and other potential targets. acs.orgnih.gov For example, chlormadinone-4-¹⁴C acetate has been synthesized from ¹⁴C-labeled 17α-hydroxyprogesterone. rti.org This radiolabeled version can be used in competitive binding assays to determine the affinity of other compounds for the progesterone receptor.